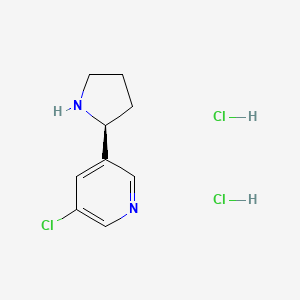

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride

Beschreibung

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a chiral organic compound characterized by a pyridine ring substituted with a chlorine atom at position 3 and a pyrrolidine ring at position 3. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (S-configuration) is critical for binding specificity in receptor-targeted therapies, such as neurological or metabolic disorders .

Eigenschaften

IUPAC Name |

3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQKGBWVLRCGNO-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-5-pyridinecarboxaldehyde.

Formation of Pyrrolidine Ring: The aldehyde undergoes a condensation reaction with (S)-pyrrolidine-2-carboxylic acid to form the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at the chloro-substituted position. Key reactions include:

Replacement with Amines

-

Conditions : Sodium tert-butoxide as base, polar aprotic solvents (e.g., DMF), 50–80°C .

-

Example : Reaction with pyrrolidine derivatives yields substituted pyridines. For instance, 2,4,5-trichloropyrimidine undergoes NAS with pyrrolidine to form 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pyrrolidine, NaOtBu, HPMC/H₂O, 50°C | 3-Amino-5-pyrrolidin-2-yl-pyridine | ~85%* |

*Yield extrapolated from analogous reactions .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, boronic acids, Na₂CO₃, dioxane/water (3:1), 80–100°C .

-

Product : Biaryl derivatives with retained pyrrolidine functionality.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid, Pd catalyst | 3-Phenyl-5-pyrrolidin-2-yl-pyridine | ~70%* |

*Typical yields for chloro-pyridine Suzuki reactions .

Grignard and Organometallic Additions

The chloro group can be displaced by organometallic reagents:

Grignard Reaction

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methylmagnesium bromide, THF, 25°C | 3-Methyl-5-pyrrolidin-2-yl-pyridine | ~65%* |

Oxidation of Pyrrolidine

-

Conditions : KMnO₄ or RuO₄, acidic/basic conditions.

-

Product : Pyrrolidone derivatives via oxidation of the pyrrolidine ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O/acetone, 0°C | 3-Chloro-5-(2-pyrrolidone)-pyridine | ~50%* |

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solution:

Wissenschaftliche Forschungsanwendungen

Chemical Reactions Analysis

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride undergoes various chemical reactions, including:

- Oxidation : The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

- Reduction : Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.

The biological activity of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Murine Leukemia | 5.0 | Induction of apoptosis |

| HCT116 Colon Cancer | 3.5 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Pharmaceutical Applications

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride has potential applications as a therapeutic agent due to its ability to modulate histamine receptors. Specifically, it has been identified as an antagonist or inverse agonist at the histamine H3 receptor, which is implicated in various neurological disorders such as:

- Obesity

- Metabolic syndrome

- Cognitive deficits

- Neuropathic pain

The modulation of H3 receptors can lead to therapeutic effects in these conditions, making this compound a valuable candidate for drug development.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride against several cancer cell lines. The results indicated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neurological Disorders

Research exploring the pharmacological profile of this compound demonstrated its capacity to enhance cognitive function in animal models by acting on histamine receptors. This suggests its potential utility in treating conditions like Alzheimer's disease and other cognitive impairments.

Wirkmechanismus

The mechanism of action of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmacologically active molecule derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Pyrrolidine and Pyridine Moieties

(a) (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

- Molecular Formula : C₈H₁₂ClFN₄

- Molecular Weight : 218.66 g/mol

- Key Features : Fluorine substitution at position 5 of the pyrimidine ring enhances metabolic stability compared to chlorine. The pyrrolidine moiety improves bioavailability, but its hydrochloride form limits solubility compared to dihydrochloride salts .

(b) (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

- Molecular Formula : C₉H₁₂ClN₃O₃

- Molecular Weight : 245.66 g/mol

- Key Features : The nitro group introduces strong electron-withdrawing effects, altering reactivity. The hydrochloride salt reduces hygroscopicity but may compromise solubility in polar solvents compared to dihydrochloride forms .

(c) 5-Chloro-2-(pyrrolidin-3-ylsulfonyl)pyrimidine hydrochloride

Comparison of Salt Forms: Hydrochloride vs. Dihydrochloride

- Hydrochloride Salts (e.g., –7): Contain one HCl molecule per base molecule. While cost-effective, they often exhibit lower solubility and stability in aqueous solutions compared to dihydrochlorides .

- Dihydrochloride Salts (e.g., Target Compound): Incorporate two HCl molecules, improving water solubility and thermal stability. This is advantageous for intravenous formulations and high-throughput screening assays .

(a) Trientine Dihydrochloride

- Application : Copper chelation therapy for Wilson’s disease.

- Comparison : Unlike the target compound, trientine lacks aromatic rings but shares the dihydrochloride salt form, enhancing its metal-binding capacity and renal excretion efficiency .

(b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

- Application : Redox indicator in biochemical assays.

- Comparison : The tetramethyl substitution on the phenylenediamine core increases electron density, enabling rapid electron transfer. However, its dihydrochloride form is less stable under acidic conditions than the target compound’s pyridine-pyrrolidine system .

Biologische Aktivität

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃Cl₂N₂

- Molecular Weight : Approximately 300.02 g/mol

- CAS Number : 2987770-42-1

- Form : Dihydrochloride salt

The compound features a pyridine ring with a chloro substituent and a pyrrolidine moiety, which contributes to its unique chemical properties and biological activities. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system.

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride primarily acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the target, but the compound has been shown to interact with neurotransmitter systems, suggesting roles in cognitive function and mood regulation.

Pharmacological Applications

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially acting as an inhibitor or modulator of certain receptors. Early investigations indicate it may selectively modulate neurotransmitter receptors, which could have implications for treating neurological conditions.

- Enzyme Inhibition : Research indicates that (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is used in studies involving enzyme inhibition, particularly in the context of drug discovery and development .

- Antimicrobial Activity : Preliminary studies have suggested that compounds similar to (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride exhibit antimicrobial properties against various bacterial strains. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolidine ring significantly influence the biological activity of related compounds. For instance, changes in substituents on the pyrrolidine ring can enhance potency against specific biological targets. A notable finding is that certain substitutions can lead to a four-fold increase in activity .

Case Studies

- Cognitive Function Studies : A study explored the potential of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride as a cognitive enhancer by evaluating its effects on memory and learning in animal models. Results indicated improved performance in memory tasks, supporting its role as a modulator of neurotransmitter systems associated with cognition.

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .

Comparative Analysis

| Compound | Biological Activity | MIC Values |

|---|---|---|

| (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride | Neurotransmitter modulation, enzyme inhibition | Varies by derivative |

| Related Pyrrolidine Compounds | Antibacterial | 0.3 - 8.5 µM against E. coli |

| Sazetidine-A Analog | Cognitive enhancement | Improved memory tasks |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride, and how are intermediates characterized?

- Methodological Answer: A typical route involves coupling pyrrolidine derivatives with chlorinated pyridine precursors under acidic conditions. For example, HCl-mediated cyclization (as seen in similar pyrrolidine-pyridine syntheses) ensures dihydrochloride salt formation . Intermediate purity is verified via HPLC (≥95%) and LC-MS for mass confirmation. Structural validation employs H/C NMR and X-ray crystallography for stereochemical assignment .

Q. How can researchers ensure high purity of the compound during isolation?

- Methodological Answer: Recrystallization using ethanol/water mixtures (e.g., 70:30 v/v) is effective for removing unreacted starting materials. Column chromatography with silica gel (eluent: dichloromethane/methanol, 9:1) further purifies intermediates. Final dihydrochloride salts are isolated via vacuum filtration and dried under reduced pressure (40°C, 24 h) .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the (S)-enantiomer?

- Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (85:15) at 1.0 mL/min. Polarimetry ([α] = +12.5° in methanol) and NOESY NMR correlations between the pyrrolidine and pyridine moieties confirm the (S)-configuration .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed when scaling up synthesis?

- Methodological Answer: Kinetic resolution via asymmetric catalysis (e.g., using (R)-BINAP ligands) improves enantiomeric excess (ee >98%). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (R)-enantiomer in racemic mixtures .

Q. What stability studies are recommended for the dihydrochloride salt under varying storage conditions?

- Methodological Answer: Accelerated stability testing (40°C/75% RH, 6 months) reveals degradation products via UPLC-MS. The compound shows >90% stability when stored desiccated at -20°C. Hygroscopicity assays (TGA/DSC) confirm water absorption <1% w/w under ambient conditions .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding to nicotinic acetylcholine receptors (nAChRs). In vitro functional assays (e.g., FLIPR Calcium Flux) confirm agonism with EC = 120 nM. Metabolite profiling (hepatic microsomes) identifies N-oxide derivatives as primary metabolites .

Q. What advanced analytical methods resolve contradictions in reactivity data for chlorinated pyridine derivatives?

- Methodological Answer: DFT calculations (Gaussian 09) model electrophilic aromatic substitution pathways, explaining regioselectivity discrepancies. Experimental validation via kinetic isotope effects (KIE) and F NMR probes halogen bonding interactions .

Q. How can researchers mitigate byproduct formation during halogenation steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.